![molecular formula C7H11I B2648078 1-Ethyl-3-iodobicyclo[1.1.1]pentane CAS No. 159600-52-9](/img/structure/B2648078.png)

1-Ethyl-3-iodobicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

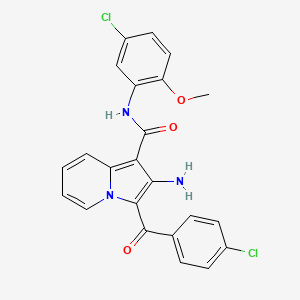

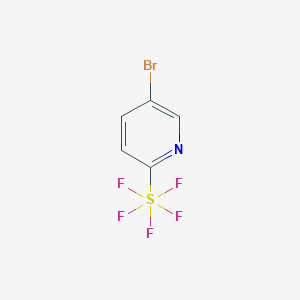

“1-Ethyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C7H11I . It is a derivative of the bicyclo[1.1.1]pentane (BCP) unit, which is known for its special physical and chemical properties .

Synthesis Analysis

The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been reported . This involves Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-iodobicyclo[1.1.1]pentane” is represented by the InChI code:InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3 . Chemical Reactions Analysis

The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The methodologies employed for the synthesis of different BCP triazole building blocks from this precursor involve Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .Applications De Recherche Scientifique

Synthetic Chemistry of Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane (BCP) is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . It generally offers high passive permeability, high water solubility, and improved metabolic stability . Therefore, 1-Ethyl-3-iodobicyclo[1.1.1]pentane could potentially be used in the synthetic chemistry of BCP.

Drug Design

BCP is under scrutiny as a bioisostere in drug molecules . Given its structural similarity to BCP, 1-Ethyl-3-iodobicyclo[1.1.1]pentane could potentially be used as a bioisostere in the design of new drugs .

Research Chemical

1-Ethyl-3-iodobicyclo[1.1.1]pentane could be used as a research chemical in various scientific studies. For example, it could be used to study the properties and reactions of bicyclic compounds .

Intermediate in Organic Synthesis

1-Ethyl-3-iodobicyclo[1.1.1]pentane could potentially be used as an intermediate in organic synthesis. For example, propellane with iodine gives 1,3-diiodobicyclo[1.1.1]pentane, which is a useful intermediate .

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, suggests that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The BCP unit, to which “1-Ethyl-3-iodobicyclo[1.1.1]pentane” belongs, is under scrutiny as a bioisostere in drug molecules . The methodologies developed for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, were further utilized for appending large chromophoric porphyrin moieties onto the BCP core . This opens up new possibilities for the development of novel drug molecules and materials.

Propriétés

IUPAC Name |

1-ethyl-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWFUEXSFHFAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C1)(C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-iodobicyclo[1.1.1]pentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2648002.png)

![tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2648004.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2648006.png)

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)

![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2648008.png)

![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)